molecular formula C8H13N5O3 B4879647 ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate

ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate

Cat. No. B4879647
M. Wt: 227.22 g/mol
InChI Key: WGEJXJUAPLSTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of beta-alanine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cell survival.
Biochemical and Physiological Effects:
Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate is its versatility in scientific research. It can be used in a wide range of experiments and has been shown to exhibit a variety of effects. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate.

Future Directions

There are several future directions for the study of Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may also have potential applications in the treatment of cancer and other inflammatory diseases. Further studies are needed to determine the full extent of its effects and potential therapeutic uses.
Conclusion:
In conclusion, Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been found to exhibit a wide range of effects. Its potential applications in the treatment of various diseases make it an exciting area of research for the future.

Synthesis Methods

Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate can be synthesized using different methods. One of the most commonly used methods involves the reaction of beta-alanine with ethyl chloroformate and 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

Ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have a positive effect on the central nervous system and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 3-(1H-1,2,4-triazol-5-ylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-2-16-6(14)3-4-9-8(15)12-7-10-5-11-13-7/h5H,2-4H2,1H3,(H3,9,10,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJXJUAPLSTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(1H-1,2,4-triazol-3-ylcarbamoyl)-beta-alaninate

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